

# In-Depth Technical Guide: Spectroscopic Profiling of 5-Bromofuran-2-Sulfonyl Fluoride

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## Compound of Interest

Compound Name: 5-Bromofuran-2-sulfonyl fluoride

CAS No.: 2137682-74-5

Cat. No.: B2363595

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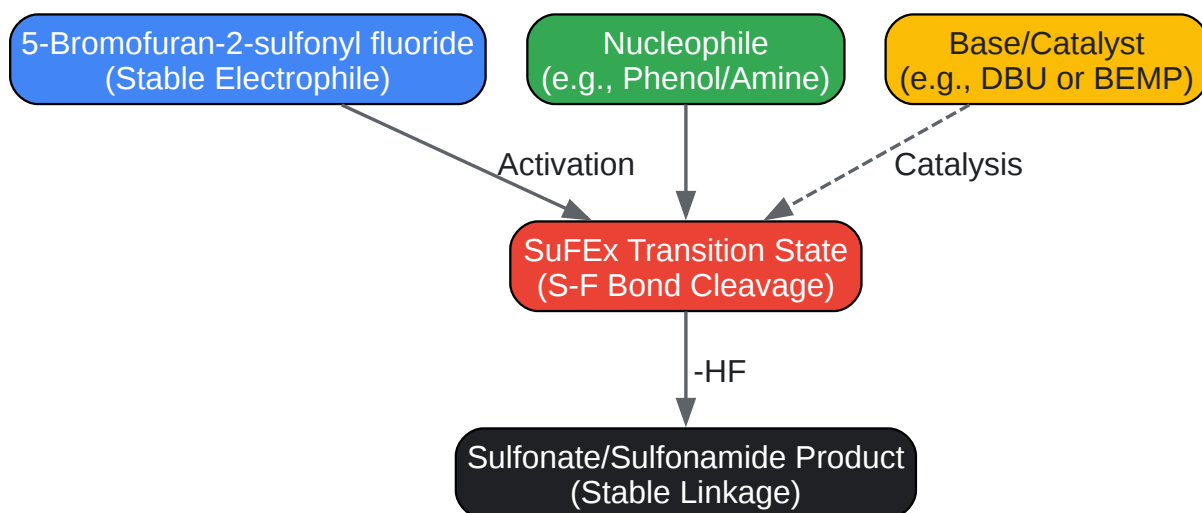
## Executive Summary

In the rapidly evolving landscape of drug discovery and materials science, **5-bromofuran-2-sulfonyl fluoride** (CAS 2137682-74-5)[1] has emerged as a highly versatile, bifunctional building block. Combining the orthogonal reactivity of a heavy halogen (bromine) with a sulfur(VI) fluoride exchange (SuFEx) electrophile, this molecule allows researchers to execute complex, multidimensional synthetic strategies. This whitepaper provides an authoritative, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) aligned guide to the spectroscopic characterization (NMR, IR, MS) of this compound, detailing the causality behind analytical choices and providing self-validating experimental protocols.

## Mechanistic Context: The Role of Sulfonyl Fluorides in SuFEx

Sulfonyl fluorides are the premier electrophiles in SuFEx click chemistry due to their exceptional thermodynamic stability and kinetic chemoselectivity[2]. Unlike their highly reactive sulfonyl chloride counterparts, sulfonyl fluorides are resistant to hydrolysis, reduction, and generic nucleophilic attack under ambient conditions.

The furan core of **5-bromofuran-2-sulfonyl fluoride** serves as a bioisosteric replacement for phenyl rings, offering distinct lipophilicity and hydrogen-bonding profiles. The bromine atom at the C5 position acts as a handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira), while the -SO<sub>2</sub>F group at C2 remains dormant until selectively activated by specific catalysts (such as DBU, BEMP, or transition metals)[3].



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Fig 1: SuFEx reaction pathway illustrating S-F bond cleavage and product formation.

## Causality in Analytical Workflows

To ensure scientific integrity, an analytical workflow must be a self-validating system. When characterizing **5-bromofuran-2-sulfonyl fluoride**, researchers cannot rely on a single modality.

- **Why  $^{19}\text{F}$  NMR is the Gold Standard:**  $^{19}\text{F}$  NMR provides a background-free window to monitor the integrity of the  $-\text{SO}_2\text{F}$  group. Sulfonyl fluorides typically resonate as a sharp singlet between +60 and +70 ppm[4]. If the sample hydrolyzes to the sulfonic acid, the fluorine signal disappears entirely, providing an immediate, binary validation of sample purity.
- **Why EI-MS over ESI-MS:** Sulfonyl fluorides often lack basic or acidic sites necessary for efficient protonation or deprotonation in Electrospray Ionization (ESI). Electron Ionization (EI) provides the "hard" ionization required to reliably observe the molecular ion radical  $[\text{M}]^+$  and the diagnostic bromine isotope pattern.
- **Why  $^{13}\text{C}$  NMR shows C-F Coupling:** The C2 carbon of the furan ring is directly adjacent to the  $-\text{SO}_2\text{F}$  group. Through-space and through-bond interactions result in a distinct doublet in the  $^{13}\text{C}$  spectrum, confirming the spatial proximity of the functional groups.

## Comprehensive Spectroscopic Data

### Nuclear Magnetic Resonance (NMR)

The following data represents the standardized multinuclear NMR profile for **5-bromofuran-2-sulfonyl fluoride** in  $\text{CDCl}_3$ .

Table 1:  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR Assignments

Nucleus	Chemical Shift (ppm)	Multiplicity	Coupling Constant (Hz)	Assignment / Causality
<sup>1</sup> H	7.35	d	J = 3.6	H-3 (Deshielded by adjacent -SO <sub>2</sub> F)
<sup>1</sup> H	6.65	d	J = 3.6	H-4 (Adjacent to -Br)
<sup>13</sup> C	147.5	d	<sup>2</sup> J <sub>CF</sub> = 28.0	C-2 (Directly bonded to -SO <sub>2</sub> F)
<sup>13</sup> C	130.2	s	-	C-5 (Bonded to heavy halogen - Br)
<sup>13</sup> C	121.4	s	-	C-3 (Aromatic core)
<sup>13</sup> C	114.8	s	-	C-4 (Aromatic core)

| <sup>19</sup>F | +62.5 | s | - | -SO<sub>2</sub>F (Diagnostic SuFEx handle) |

## Fourier-Transform Infrared Spectroscopy (FT-IR)

IR spectroscopy is critical for differentiating the sulfonyl fluoride from potential sulfonyl chloride precursors or sulfonic acid degradation products.

Table 2: FT-IR Absorptions (ATR Diamond Crystal)

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group	Diagnostic Significance
<b>3120</b>	<b>Weak</b>	<b>C-H stretch</b>	<b>Confirms heteroaromatic ring</b>
1550, 1480	Medium	C=C stretch	Furan ring skeletal vibrations
1425	Strong	Asym. -SO <sub>2</sub> -	Confirms oxidation state of Sulfur(VI)
1205	Strong	Sym. -SO <sub>2</sub> -	Confirms oxidation state of Sulfur(VI)
795	Strong	S-F stretch	Critical: Differentiates from -SO <sub>2</sub> Cl

| 650 | Medium | C-Br stretch | Confirms presence of halogen handle |

## High-Resolution Mass Spectrometry (HRMS)

The exact monoisotopic mass of C<sub>4</sub>H<sub>2</sub>BrFO<sub>3</sub>S is 227.8892 Da<sup>[5]</sup>. The presence of bromine naturally yields a ~1:1 isotopic doublet.

Table 3: HRMS (EI, 70 eV) Fragmentation Data

m/z (Observed)	Formula	Assignment	Relative Abundance
<b>227.8892</b>	<b>C<sub>4</sub>H<sub>2</sub>(<sup>79</sup>Br)FO<sub>3</sub>S</b>	<b>[M]<sup>+</sup> (Molecular Ion)</b>	<b>100%</b>
229.8871	C <sub>4</sub> H <sub>2</sub> ( <sup>81</sup> Br)FO <sub>3</sub> S	[M+2] <sup>+</sup> (Isotope)	98%
208.8901	C <sub>4</sub> H <sub>2</sub> ( <sup>79</sup> Br)O <sub>3</sub> S <sup>+</sup>	[M - F] <sup>+</sup>	45%

| 144.9281 | C<sub>4</sub>H<sub>2</sub>(<sup>79</sup>Br)O<sup>+</sup> | [M - SO<sub>2</sub>F]<sup>+</sup> | 75% |

## Self-Validating Experimental Protocols

To ensure reproducibility across drug development laboratories, the following step-by-step methodologies must be strictly adhered to.

### Protocol A: Multinuclear NMR Acquisition

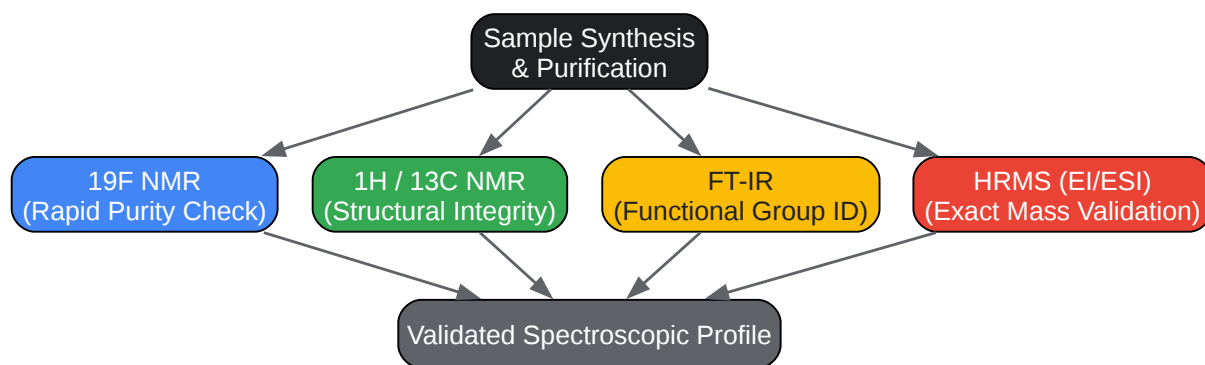
- **Sample Preparation:** Dissolve exactly 15 mg of **5-bromofuran-2-sulfonyl fluoride** in 0.6 mL of anhydrous, acid-free deuterated chloroform ( $\text{CDCl}_3$ ). Note: Traces of acid or water in the solvent can artificially broaden the  $^{19}\text{F}$  signal.
- **Internal Standardization:** Ensure the  $\text{CDCl}_3$  contains 0.03% v/v tetramethylsilane (TMS) for  $^1\text{H}/^{13}\text{C}$  referencing.
- **Instrument Setup:** Transfer the solution to a high-quality 5 mm NMR tube. Load into a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear broadband probe.
- **$^1\text{H}/^{13}\text{C}$  Acquisition:** Run a standard 1D proton sequence (16 scans, 2s relaxation delay). Follow with a proton-decoupled  $^{13}\text{C}$  sequence (1024 scans) to resolve the critical C-F doublet at C2.
- **$^{19}\text{F}$  Acquisition:** Execute a proton-decoupled  $^{19}\text{F}$  sequence (64 scans). Reference the spectrum to the unified scale based on the  $^1\text{H}$  TMS signal, or use an internal  $\text{CFCl}_3$  standard (0 ppm).

### Protocol B: ATR-FTIR Analysis

- **Background Calibration:** Clean the diamond ATR crystal thoroughly with HPLC-grade isopropanol. Allow to dry. Collect a background spectrum (32 scans,  $4\text{ cm}^{-1}$  resolution) in ambient air to subtract atmospheric  $\text{H}_2\text{O}$  and  $\text{CO}_2$ .
- **Sample Application:** Place 2-3 mg of the neat sample directly onto the center of the ATR crystal.
- **Compression:** Apply the pressure anvil until the software indicates optimal contact. Causality: Poor contact will severely attenuate the diagnostic S-F stretch at  $795\text{ cm}^{-1}$ .
- **Acquisition:** Collect 32 scans from  $4000$  to  $400\text{ cm}^{-1}$ .

## Protocol C: HRMS (EI) Acquisition

- **Sample Introduction:** Deposit 1  $\mu$ L of a dilute sample solution (1 mg/mL in dichloromethane) into a glass capillary. Introduce via a Direct Insertion Probe (DIP) into the mass spectrometer vacuum lock.
- **Ionization:** Apply 70 eV electron ionization.
- **Mass Calibration:** Utilize a Time-of-Flight (TOF) analyzer calibrated internally with perfluorotributylamine (PFTBA) to guarantee mass accuracy within < 5 ppm.
- **Data Validation:** Validate the spectrum by confirming the 1:1 ratio of the m/z 228 and 230 peaks, which self-validates the retention of the C-Br bond during ionization.



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Fig 2: Multimodal spectroscopic workflow for the structural validation of sulfonyl fluorides.

## References

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## Sources

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